2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and an ether linkage to a piperidine ring, which is further substituted with a pyridine-3-carbonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to target serine/threonine-protein kinase b-raf , which plays a crucial role in regulating cell growth .
Mode of Action
The exact mode of action of this compound is currently unknown. This interaction could potentially lead to the inhibition of the target, thereby affecting the cell’s normal functions .
Biochemical Pathways
Compounds that inhibit serine/threonine-protein kinase b-raf can affect multiple pathways, including the mapk/erk pathway, which is involved in cell division and differentiation .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The inhibition of serine/threonine-protein kinase b-raf could potentially lead to the arrest of cell cycle and activation of dna repair in response to the presence of dna damage or unreplicated dna .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling of the Pyridine-3-carbonyl Group: The pyridine-3-carbonyl group can be introduced through an acylation reaction using pyridine-3-carbonyl chloride and a base such as triethylamine.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrimidine and piperidine rings, typically achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, especially those involving pyrimidine and piperidine derivatives.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine
- 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrazine
- 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}quinoline
Uniqueness
Compared to similar compounds, 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This combination allows for a diverse range of interactions and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-8-6-15(19-12)22-14-5-3-9-20(11-14)16(21)13-4-2-7-17-10-13/h2,4,6-8,10,14H,3,5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQDEJYEQNSUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.